molecular formula C20H19F2N3O2 B6761176 N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide

N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B6761176
M. Wt: 371.4 g/mol
InChI Key: RRWFSFJLWVPPBM-UHFFFAOYSA-N
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Description

N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group, a methylpyrrolidinyl group, and a furo[3,2-b]pyridine moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O2/c1-11-3-6-17-16(23-11)10-18(27-17)20(26)24-15-7-8-25(2)19(15)12-4-5-13(21)14(22)9-12/h3-6,9-10,15,19H,7-8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWFSFJLWVPPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3CCN(C3C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-b]pyridine core, followed by the introduction of the difluorophenyl and methylpyrrolidinyl groups. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the coupling and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.

    Industry: Its unique chemical structure may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-5-methylfuro[3,2-b]pyridine-2-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and structural motifs. The presence of the difluorophenyl group, in particular, may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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